molecular formula C8H8ClN3O B1435024 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride CAS No. 1803608-48-1

4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride

Cat. No. B1435024
CAS RN: 1803608-48-1
M. Wt: 197.62 g/mol
InChI Key: SHDLKFDHTNZDBJ-UHFFFAOYSA-N
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Description

“4-(1,2,4-Oxadiazol-3-yl)aniline” is a chemical compound with the molecular formula C8H7N3O . It is also known by other names such as “4-(1,2,4-Oxadiazol-3-yl)anilin” in German and "Benzenamine, 4-(1,2,4-oxadiazol-3-yl)-" .


Molecular Structure Analysis

The molecular structure of “4-(1,2,4-Oxadiazol-3-yl)aniline” consists of a 1,2,4-oxadiazole ring attached to an aniline group . The average mass of the molecule is 161.161 Da, and the monoisotopic mass is 161.058914 Da .


Physical And Chemical Properties Analysis

The boiling point of “4-(1,2,4-Oxadiazol-3-yl)aniline” is predicted to be 336.1±44.0 °C, and its density is predicted to be 1.276±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Research

Compounds containing the 1,2,4-oxadiazole moiety are known for their pharmacological properties. They have been studied for their potential use in anticancer therapies due to their ability to inhibit certain enzymes involved in cancer cell proliferation .

Biological Evaluation

The 1,2,4-oxadiazole derivatives have been synthesized and evaluated for various biological activities. For instance, they have been linked with 5-fluorouracil derivatives and assessed for their structures and potential biological effects .

Molecular Docking Studies

These compounds have been used in molecular docking studies to predict the mode of action against specific proteins or enzymes. For example, they have been studied against Trypanosoma cruzi cysteine protease cruzain .

Antiviral Research

Some derivatives of 1,2,4-oxadiazole have shown antiviral activity against strains such as the Zika virus, indicating potential applications in antiviral drug development .

Analytical Chemistry

Due to its unique chemical structure, this compound could be used as a standard or reagent in analytical methods to quantify or detect other substances.

MDPI - Synthesis, Anticancer Evaluation Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti Springer - Discovery and synthesis of 1,2,4-oxadiazole derivatives BMC Chemistry - Synthesis, biological evaluation and docking studies

properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDLKFDHTNZDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803608-48-1
Record name 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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